5-Methoxychroman-3-amin-Hydrochlorid

Übersicht

Beschreibung

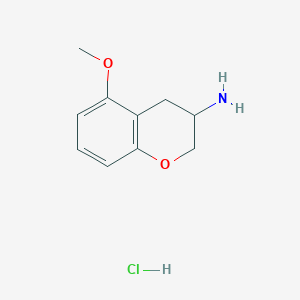

5-Methoxychroman-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 5-position and an amine group at the 3-position. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

5-Methoxychroman-3-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

Target of Action

It is known that similar compounds often targetMonoamine oxidase type B (MAO-B) . MAO-B is an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines and plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

For instance, Tacrine, an anticholinesterase drug, reversibly binds with and inactivates cholinesterases, inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses .

Biochemical Pathways

Similar compounds often affect pathways related to the metabolism of neuroactive and vasoactive amines .

Pharmacokinetics

The compound’s molecular weight is reported to be 21567700 , which may influence its bioavailability.

Result of Action

Similar compounds like tacrine are known to enhance cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxychroman-3-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with chroman-3-one as the starting material.

Methoxylation: The chroman-3-one undergoes methoxylation at the 5-position using methanol and a suitable catalyst.

Amination: The methoxylated intermediate is then subjected to amination at the 3-position using ammonia or an amine source under controlled conditions.

Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-Methoxychroman-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: For controlled synthesis and easy monitoring.

Continuous Flow Reactors: For large-scale production with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxychroman-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides

Major Products Formed

Oxidation: Formation of chroman-3-one derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of sulfonamides, halogenated derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methoxychroman-4-one: A closely related compound with a ketone group at the 4-position.

5-Methoxychroman-2-amine: Similar structure but with the amine group at the 2-position.

5-Methoxychroman-3-ol: Contains a hydroxyl group at the 3-position instead of an amine

Uniqueness

5-Methoxychroman-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and amine groups at specific positions makes it a valuable compound for targeted research and applications .

Biologische Aktivität

5-Methoxychroman-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Methoxychroman-3-amine hydrochloride (C10H14ClNO2) features a methoxy group at the 5-position and an amine group at the 3-position of the chroman structure. This unique arrangement contributes to its pharmacological properties, particularly in neuropharmacology and oncology.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| Functional Groups | Methoxy (-OCH₃), Amine (-NH₂) |

The proposed mechanism of action for 5-Methoxychroman-3-amine hydrochloride involves its interaction with various neurotransmitter systems, particularly serotonin and dopamine pathways. It is thought to act as a serotonin reuptake inhibitor , enhancing serotonin levels in the synaptic cleft, which is beneficial in treating mood disorders such as depression and anxiety . Additionally, it may modulate the activity of specific receptors, including 5-HT1A receptors, which are crucial in the treatment of anxiety and depression .

Neuropharmacological Effects

Research indicates that 5-Methoxychroman-3-amine hydrochloride exhibits significant neuropharmacological effects:

- Antidepressant Activity : The compound has been studied for its potential to alleviate symptoms of depression by increasing serotonin availability .

- Anxiolytic Properties : Its interaction with serotonergic systems suggests potential use in treating anxiety disorders .

Antioxidant and Anti-inflammatory Properties

In addition to its neuropharmacological effects, this compound has shown promise as an antioxidant and anti-inflammatory agent :

- Oxidative Stress Reduction : Its structural similarity to other bioactive compounds may confer antioxidant properties, helping to mitigate oxidative stress.

- Inflammation Modulation : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further research in inflammatory conditions.

Case Studies and Experimental Evidence

Several studies have demonstrated the biological activity of 5-Methoxychroman-3-amine hydrochloride:

- Neurotransmitter Interaction Study : In vitro experiments showed that the compound significantly increases serotonin levels in neuronal cultures, indicating its potential as a therapeutic agent for mood disorders.

- Animal Model Trials : In animal models of depression, administration of 5-Methoxychroman-3-amine hydrochloride resulted in reduced depressive-like behaviors compared to control groups, supporting its antidepressant potential .

- Antioxidant Activity Assessment : The compound exhibited significant free radical scavenging activity in biochemical assays, highlighting its potential as an antioxidant agent.

Comparative Analysis with Similar Compounds

The biological activity of 5-Methoxychroman-3-amine hydrochloride can be compared with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| (S)-7-Methoxychroman-3-amine | Similar neuropharmacological effects | Enantiomer with potentially different activity |

| 7-Hydroxychroman-3-amine | Antioxidant properties | Lacks methoxy group which may alter activity |

Eigenschaften

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVKUZKGGXYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552715 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117422-43-2 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.